Lipophilicity (XLogP3) Impact of 2-Methyl Substitution vs. Des-Methyl and 5-Methyl Analogs
The 2-methyl group on the pyridine ring of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-amine increases calculated lipophilicity (XLogP3) by approximately 0.3–0.5 log units compared to the des-methyl analog 1-(6-(Indolin-1-yl)pyridin-3-yl)propan-1-amine [1]. This difference is derived from PubChem-computed XLogP3 values for the nearest available homologs (ethanamine derivatives) and is consistent with the established contribution of a methyl group to logP. The 5-methyl isomer is predicted to have a nearly identical XLogP3, but its substitution at position 5 places the methyl para to the indoline nitrogen, altering the electronic distribution and potential for hydrogen bonding versus the ortho substitution at position 2 [2].
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | ~2.9–3.1 (estimated from ethanamine homolog: 2.6 + 0.3–0.5 for methyl addition) |
| Comparator Or Baseline | Des-methyl analog: ~2.3–2.6 (estimated); 5-Methyl analog: ~2.9–3.1 (predicted equivalent) |
| Quantified Difference | +0.3–0.5 log units relative to des-methyl; ~0 vs. 5-methyl |
| Conditions | Computed by XLogP3 algorithm (PubChem); exact values pending experimental determination |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and non-specific protein binding, influencing bioavailability and assay interference potential in cell-based screens.
- [1] PubChem Computed Descriptors for 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanamine (CID 102546509). XLogP3 = 2.6. National Center for Biotechnology Information. View Source
- [2] ChemDraw/Chem3D Pro 20.0. Predicted logP for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine using ClogP algorithm. PerkinElmer Informatics. View Source
